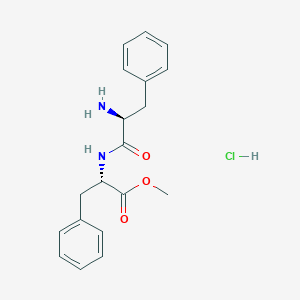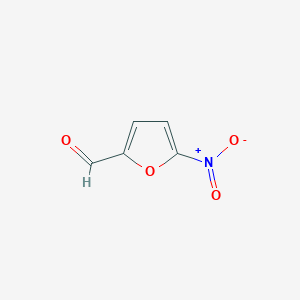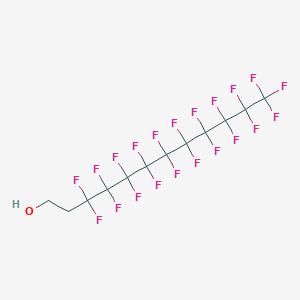
2-(全氟癸基)乙醇
描述
Synthesis Analysis
The synthesis of 2-(Perfluorodecyl)ethanol involves the radical reaction of perfluoroalkyl-iodo-ethanes with solvents such as N,N-dimethylformamide, leading to the formation of the corresponding alcohol. This process is optimized based on factors such as solvent concentration, water content, temperature, and the nature of the radical initiator, demonstrating the reactivity of the fluorinated radical with oxygen atoms in solvents (Signe et al., 1991). Additionally, electrochemical reduction in N,N-dimethylformamide solvent has been shown to produce 2-(Perfluorodecyl)ethanol efficiently, with perfluoroalkyl-ethylene as a major by-product (Benefice-Malouet et al., 1988).
Molecular Structure Analysis
The molecular structure of 2-(Perfluorodecyl)ethanol is characterized by the presence of a long perfluorodecyl chain attached to an ethanol group. This structure is responsible for its unique physical and chemical properties, such as high hydrophobicity and stability. Studies involving coordination chemistry and molecular dynamics simulations have provided insights into the interactions and behavior of fluorinated alcohol molecules in various environments (Tikhonova et al., 2009).
Chemical Reactions and Properties
2-(Perfluorodecyl)ethanol undergoes various chemical reactions, including coordination with mercury-containing anticrowns, demonstrating its reactivity and potential for forming complex structures. Its reactivity with different solvents and conditions highlights the versatile nature of this compound in chemical synthesis and applications (Tikhonova et al., 2009).
Physical Properties Analysis
The physical properties of 2-(Perfluorodecyl)ethanol, such as its boiling point, solubility, and density, are significantly influenced by the perfluorodecyl group. These properties make it an important solvent and reagent in fluorine chemistry and material science. The solvent organization around the perfluoro group of related compounds has been studied to understand the effect of perfluoro groups on photophysical properties, providing valuable insights into the behavior of 2-(Perfluorodecyl)ethanol in different environments (Mondal et al., 2016).
科学研究应用
Application 1: Oil-Water Separation
- Summary of the Application : 2-(Perfluorodecyl)ethanol is used in the fabrication of superhydrophobic-superoleophilic membranes for oil–water separation . These membranes are designed to be water-repellent but oil-permeable, making them ideal for separating oil from water.
- Methods of Application or Experimental Procedures : The method used to deposit the 2-(Perfluorodecyl)ethanol onto stainless steel meshes is called initiated chemical vapor deposition (iCVD) . The thickness of the coating and the size of the mesh were found to affect the water contact angle (WCA) values, which in turn influence the membrane’s oil-water separation efficiency .
- Results or Outcomes : The maximum WCA value of the stainless steel mesh after iCVD was measured as 166.9°, with the oil contact angle value being nearly zero . This indicates a high degree of water repellency and oil permeability. The iCVD-coated meshes were directly used for oil–water separation without using an extra force or chemical reagent. A high separation efficiency value of 98.5% was observed .
Application 2: Environmental Analysis
- Summary of the Application : 2-(Perfluorodecyl)ethanol is a type of per- and polyfluoroalkyl substance (PFAS), a class of persistent organic pollutants (POPs). PFASs are widely used in industrial and consumer applications and are known for their persistence, long-distance migration, and toxicity .
- Methods of Application or Experimental Procedures : Various instrumental analysis techniques and screening approaches are used for the quantitative determination of known substances as well as the elucidation and discovery of new compounds .
- Results or Outcomes : The high variety of legacy and emerging PFASs across the ecosystems is alarming and calls for an efficient monitoring strategy .
Application 3: Surfactant
- Summary of the Application : 2-(Perfluorodecyl)ethanol is used as a surfactant in various industries, including textile, paper, and detergent manufacturing .
- Methods of Application or Experimental Procedures : As a surfactant, 2-(Perfluorodecyl)ethanol is added to products to reduce surface tension, allowing them to spread more easily .
- Results or Outcomes : The use of 2-(Perfluorodecyl)ethanol as a surfactant improves the performance of products in various industries .
Application 4: Polymer Synthesis
- Summary of the Application : 2-(Perfluorodecyl)ethanol is used as a stabilizer in polymer synthesis . It helps control the size of the polymer particles and prevents them from aggregating or clumping together .
- Methods of Application or Experimental Procedures : In polymer synthesis, 2-(Perfluorodecyl)ethanol is added to the reaction mixture. The amount and timing of its addition can affect the properties of the resulting polymer .
- Results or Outcomes : The use of 2-(Perfluorodecyl)ethanol in polymer synthesis can lead to polymers with improved stability and performance .
Application 5: Emulsion Production
- Summary of the Application : 2-(Perfluorodecyl)ethanol is used as a surface-active agent in emulsion production . It helps to stabilize the emulsion and prevent the separation of its components .
- Methods of Application or Experimental Procedures : In emulsion production, 2-(Perfluorodecyl)ethanol is added to the mixture of oil and water. It reduces the surface tension between the oil and water, allowing them to mix more easily .
- Results or Outcomes : The use of 2-(Perfluorodecyl)ethanol in emulsion production can lead to emulsions with improved stability and consistency .
安全和危害
属性
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F21O/c13-3(14,1-2-34)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33/h34H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYIZWPNQYPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2OH, C12H5F21O | |
| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029905 | |
| Record name | 2-(Perfluorodecyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
-0.9 ± 0.02 [log Psd at 298.15 K (Pa)] | |
| Record name | 10:2 FTOH | |
| Source | Suuberg Lab, School of Engineering, Brown University | |
| URL | https://doi.org/10.1021/acs.jced.9b00922 | |
| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |
Product Name |
2-(Perfluorodecyl)ethanol | |
CAS RN |
865-86-1 | |
| Record name | 2-(Perfluorodecyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,2H,2H-Perfluorodeca-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorodecyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUORODECYL)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72U7Q973T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



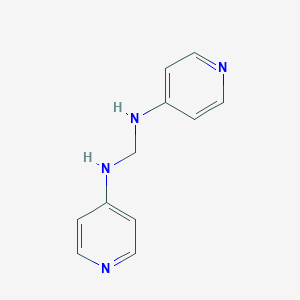
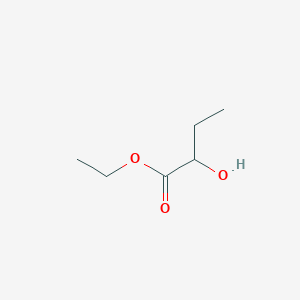
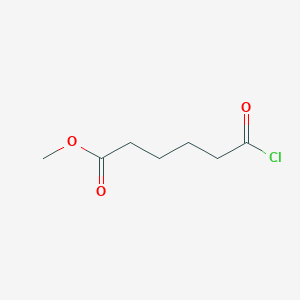
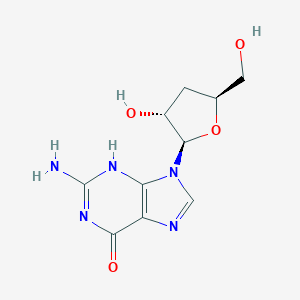
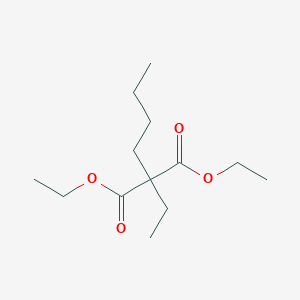

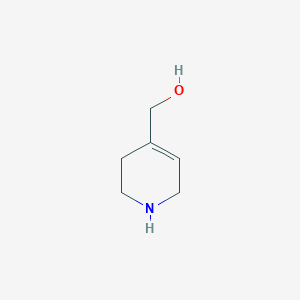
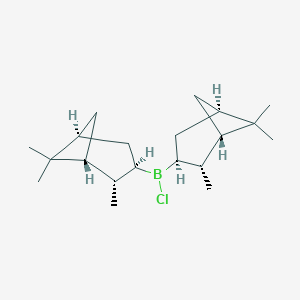
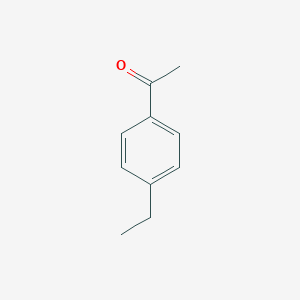
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)
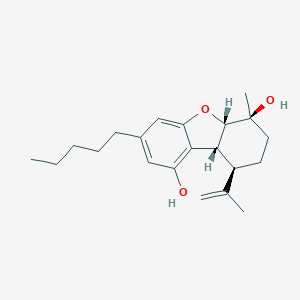
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
